molecular formula C6HClF6N2 B6326724 4-Chloro-2,6-bis(trifluoromethyl)pyrimidine, 97% CAS No. 779-86-2

4-Chloro-2,6-bis(trifluoromethyl)pyrimidine, 97%

Cat. No. B6326724
CAS RN: 779-86-2
M. Wt: 250.53 g/mol
InChI Key: QPAXSFCARCIQEN-UHFFFAOYSA-N
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Description

4-Chloro-2,6-bis(trifluoromethyl)pyrimidine, also referred to as 4-Chloro-2,6-TFMP, is a chemical compound that is widely used in scientific research and laboratory experiments. It is a colorless, odorless, and crystalline solid with a melting point of 65 °C and a relative molecular mass of 239.55 g/mol. 4-Chloro-2,6-TFMP has been found to be extremely useful in a variety of laboratory experiments, due to its unique properties and its ability to act as a catalyst in various reactions.

Scientific Research Applications

4-Chloro-2,6-TFMP is widely used in scientific research, due to its unique properties and its ability to act as a catalyst in various reactions. It has been used in the synthesis of various organic compounds, such as heterocyclic compounds, polymers, and pharmaceuticals. It has also been used in the synthesis of polymers with various properties, such as high thermal stability and good mechanical properties. Additionally, it has been used in the synthesis of various pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and antineoplastic agents.

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-TFMP is not yet fully understood. However, it has been suggested that the compound acts as a catalyst in the reaction of 4-chloro-2,6-dinitrophenol with trifluoromethanesulfonic anhydride in the presence of a catalytic amount of pyridine. This reaction is believed to involve the formation of an intermediate compound, which then reacts with the trifluoromethanesulfonic anhydride to form the desired 4-Chloro-2,6-TFMP.
Biochemical and Physiological Effects
4-Chloro-2,6-TFMP has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation. Additionally, it has been found to have anti-cancer properties, as it has been shown to reduce the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

4-Chloro-2,6-TFMP has several advantages for lab experiments. Firstly, it is relatively easy to synthesize and can be used in a variety of reactions. Additionally, it is a relatively stable compound and has a low toxicity. However, one of the main limitations of 4-Chloro-2,6-TFMP is that it is not very soluble in water, which can make it difficult to use in certain reactions.

Future Directions

There are many possible future directions for 4-Chloro-2,6-TFMP. For example, further research could be conducted to explore its potential applications in the synthesis of pharmaceuticals, polymers, and other organic compounds. Additionally, further research could be conducted to explore its potential medical applications, such as its potential anti-cancer and anti-inflammatory properties. Finally, further research could be conducted to explore its potential toxicity, as well as its potential environmental impacts.

Synthesis Methods

4-Chloro-2,6-TFMP can be synthesized in two main ways: the first method involves the reaction of 4-chloro-2,6-dinitrophenol with trifluoromethanesulfonic anhydride in the presence of a catalytic amount of pyridine; the second method involves the reaction of 4-chloro-2,6-dinitrophenol with trifluoroacetic anhydride in the presence of a catalytic amount of pyridine. In both methods, the reaction is carried out at room temperature and the product is purified by recrystallization from acetonitrile.

properties

IUPAC Name

4-chloro-2,6-bis(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HClF6N2/c7-3-1-2(5(8,9)10)14-4(15-3)6(11,12)13/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAXSFCARCIQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HClF6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624875
Record name 4-Chloro-2,6-bis(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

779-86-2
Record name 4-Chloro-2,6-bis(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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